molecular formula C22H16N2O6 B3053457 7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone CAS No. 5396-52-1

7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B3053457
CAS No.: 5396-52-1
M. Wt: 404.4 g/mol
InChI Key: KWFYDQPIDCQJLO-UHFFFAOYSA-N
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Description

7,14-Diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.0²,⁶.0⁹,¹³]tetradecane-3,5,10,12-tetrone is a complex tetracyclic compound characterized by a fused bicyclic framework containing two oxygen atoms (dioxa) and two nitrogen atoms (diaza) within its structure. The molecule features four ketone groups (tetrone) at positions 3, 5, 10, and 12, as well as phenyl substituents at positions 7 and 12. This architecture imparts unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name

7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19-13-15(11-7-3-1-4-8-11)23-18-14(20(26)30-22(18)28)16(12-9-5-2-6-10-12)24(23)17(13)21(27)29-19/h1-10,13-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFYDQPIDCQJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)OC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968771
Record name 5,10-Diphenyltetrahydro-1H,5H-furo[3,4-c]furo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(3aH)-tetrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-52-1
Record name 5,10-Diphenyltetrahydro-1H,5H-furo(3,4-c)furo(3',4':4,5)pyrazolo(1,2-a)pyrazole-1,3,6,8(3aH)-tetrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4305
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-Diphenyltetrahydro-1H,5H-furo[3,4-c]furo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(3aH)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis and Initial Cyclization

The synthesis typically begins with the preparation of bicyclic intermediates containing phenyl and heteroatom substituents. A common strategy involves the condensation of 3-oxo-3-phenylpropanoate derivatives with substituted pyrazol-5-amines to form pyrazolo[1,5-a]pyrimidin-7(4H)-ones, as demonstrated in analogous systems. For the target compound, this step likely forms the foundational bicyclic core, which is subsequently functionalized with ether and amine groups.

Key Reaction Steps:

  • Condensation : Reacting 4-phenyl-1H-pyrazol-5-amines with diketones or ketoesters under acidic or basic conditions.
  • Chlorination : Treating the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride to generate a reactive 7-chloride intermediate.
  • Amination : Introducing the pyridinemethanamine moiety via nucleophilic substitution, which installs the diazatetracyclo component.

Tetracyclic Ring Formation

The final tetracyclic structure is achieved through intramolecular cyclization. Patent literature describes methods for forming spiroheterocyclic systems using acid- or base-catalyzed ring-closing reactions. For instance, heating the chlorinated intermediate in the presence of a Lewis acid (e.g., AlCl₃) facilitates ether linkage formation, while palladium-catalyzed cross-coupling reactions may integrate phenyl groups at specific positions.

Catalytic Systems and Reaction Conditions

Solvent and Atmosphere Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amination steps, while inert atmospheres (N₂ or Ar) prevent oxidation of sensitive intermediates.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes cost efficiency and scalability. Batch processes dominate due to compatibility with multi-step sequences, but continuous flow systems are emerging for specific stages (e.g., chlorination). Automated reactors enable precise control over temperature and pressure, critical for maintaining stereochemical integrity.

Purification and Isolation

Crude product purification involves:

  • Recrystallization : Using ethanol/water mixtures to remove unreacted precursors.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for isolating stereoisomers.

Table 2: Industrial Purification Techniques

Method Conditions Purity Achieved Source
Recrystallization Ethanol/H₂O (3:1) >90%
Chromatography Silica gel, EA/Hexane >95%

Comparative Analysis of Synthetic Routes

Traditional vs. Green Chemistry Approaches

Traditional methods rely on hazardous reagents (e.g., POCl₃), whereas green chemistry initiatives explore enzymatic catalysis or microwave-assisted synthesis to reduce environmental impact. However, these alternatives currently face scalability challenges.

Stereochemical Considerations

The compound’s bioactivity is highly stereospecific. Chiral auxiliaries or asymmetric catalysis (e.g., using BINOL-derived ligands) are employed to control stereochemistry during cyclization.

Chemical Reactions Analysis

Types of Reactions

7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related tetracyclic compounds with heteroatoms (e.g., oxygen, nitrogen, sulfur) and functional groups (e.g., ketones, esters). Below is a comparative analysis:

Tetradecane Derivatives in Pest Attraction ()

focuses on tetradecane (a linear alkane) and its derivatives as semiochemicals for mirid bugs. While chemically distinct from the tetracyclic tetrone compound, this highlights the role of hydrocarbon chain length and functionalization in biological activity. For example:

  • Tetradecane (C₁₄H₃₀) showed 60% attraction rates in field trials for Apolygus lucorum at 1.5 mg/mL .
  • Tetradecanoic acid (a carboxylic acid derivative) exhibited comparable efficacy, suggesting that terminal functional groups (e.g., -COOH vs. ketones in the tetrone) modulate bioactivity .

This contrasts with the tetrone compound, where rigidity from the tetracyclic core and electron-withdrawing ketones would likely reduce volatility and alter interaction mechanisms.

Sulfur- and Nitrogen-Containing Tetracyclic Compounds ()

describes two sulfur- and nitrogen-containing tetracyclic compounds:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

Parameter Target Tetrone Compound Sulfur-Nitrogen Analogs ()
Heteroatoms 2 oxygen, 2 nitrogen 2 sulfur, 1 nitrogen
Functional Groups 4 ketones, 2 phenyls 1 ketone, methoxy/hydroxyl substituents
Potential Applications Unreported (hypothetical: materials) Unclear (analytical data only)

Key differences include:

  • Electron Density : Sulfur atoms in the analogs () increase electron delocalization compared to oxygen in the tetrone compound.
  • Bioactivity : The tetrone’s multiple ketones may enhance polar interactions, whereas sulfur-containing analogs could exhibit redox activity.

Biological Activity

7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone (CAS Number: 5396-52-1) is a complex organic compound notable for its unique tetracyclic structure and potential biological applications. This compound consists of multiple functional groups that may interact with various biological systems.

  • Molecular Formula: C22H16N2O6
  • Molecular Weight: 404.4 g/mol
  • IUPAC Name: this compound
  • InChI Key: KWFYDQPIDCQJLO-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization of appropriate precursors under controlled conditions using strong acids or bases as catalysts. The synthesis process is crucial for ensuring high yields and purity in the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors within biological systems. The compound's structural features allow it to modulate the activity of these targets and influence various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar tetracyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • Study 1: A study demonstrated that a structurally related compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound:

  • Study 2: In vitro tests showed that derivatives of tetracyclic compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7,14-Diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetroneSimilar tetracyclic frameworkModerate anticancer activity
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosaneDifferent arrangement of functional groupsLimited antimicrobial properties

The unique arrangement of phenyl groups and the presence of multiple oxygen and nitrogen atoms in 7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane contribute to its distinct biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Reactant of Route 2
7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

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